4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with a 1,2,4-oxadiazole ring and a pyrrole ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
Some synthesized molecules with similar structures have shown appreciable action against dhfr and enoyl acp reductase enzymes . These enzymes play crucial roles in the folate pathway and fatty acid synthesis, respectively, which are essential for cell growth and replication.
Biochemical Pathways
For instance, inhibition of DHFR and enoyl ACP reductase enzymes can disrupt the folate pathway and fatty acid synthesis, respectively . These disruptions can lead to the inhibition of cell growth and replication, which may explain the compound’s potential antimicrobial and antitumor activities.
Result of Action
Based on its potential inhibition of dhfr and enoyl acp reductase enzymes, it can be inferred that the compound may inhibit cell growth and replication, potentially leading to antimicrobial and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the reaction of pyridine derivatives with appropriate pyrrole and oxadiazole precursors. One common method involves the cyclization of a pyridine derivative with a 1,2,4-oxadiazole precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or chloroform and may require catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce reduced pyrrole or oxadiazole derivatives.
Scientific Research Applications
4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
Pyrrole Derivatives: Compounds containing the pyrrole ring, such as pyrrolidine and pyrrolopyrazine, share structural similarities with 4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine.
Oxadiazole Derivatives: Compounds with the 1,2,4-oxadiazole ring, such as 3,5-dimethyl-1,2,4-oxadiazole, exhibit similar chemical properties.
Uniqueness
This compound is unique due to its combination of three distinct heterocyclic rings, which confer unique electronic and steric properties
Properties
IUPAC Name |
3-pyridin-4-yl-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c1-2-9(13-5-1)11-14-10(15-16-11)8-3-6-12-7-4-8/h1-7,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNSNWNDROJELX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=NC(=NO2)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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